Trifluoromethyl trifluoromethanesulfonate
Overview
Description
Trifluoromethyl trifluoromethanesulfonate, also known as triflate, is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 . It is often represented by −OTf . Trifluoromethyl trifluoromethanesulfonate plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl trifluoromethanesulfonate has been synthesized and its gas-phase structure determined from electron-diffraction data . This structural study was supported by HF, MP2, and DFT (B3LYP and B1B95) calculations, which revealed a strong dependence of the theoretical structure on the polarization of the basis set .
Molecular Structure Analysis
The molecular formula of Trifluoromethyl trifluoromethanesulfonate is CFOS . Its average mass is 218.075 Da and its monoisotopic mass is 217.947235 Da . The InChI code for Trifluoromethyl trifluoromethanesulfonate is 1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8 .
Chemical Reactions Analysis
Trifluoromethyl trifluoromethanesulfonate is a superior catalyst for acylation . The catalytic activity of trifluoromethyl trifluoromethanesulfonate in C - and/or O -acylation has broadened the use of various substrates under mild and neat or forced conditions .
Physical And Chemical Properties Analysis
Trifluoromethyl trifluoromethanesulfonate has a density of 1.8±0.1 g/cm3 . Its boiling point is 45.6±40.0 °C at 760 mmHg . The vapor pressure of Trifluoromethyl trifluoromethanesulfonate is 359.4±0.1 mmHg at 25°C . The enthalpy of vaporization is 27.8±3.0 kJ/mol .
Scientific Research Applications
Catalysis and Synthesis
Trifluoromethyl trifluoromethanesulfonate is widely used in synthetic organic chemistry. Its applications include:
Catalysis in Acylation of Alcohols
It acts as a Lewis acid catalyst for acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids, especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Use in Electrophilic Aromatic Substitution
It is employed in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).
Synthetic Transformations of Vinyl and Aryl Triflates
Facilitates cross-coupling reactions with organometallics and addition reactions to alkenes and alkynes, useful in natural product synthesis (Ritter, 1993).
Activation of Nitrogen-containing Heterocycles
It acts as an activator for nitrogen-containing heterocycles, nitriles, and nitro groups, showing considerable success in developing new methods in organic synthesis (Qin, Cheng, & Jiao, 2022).
Catalyzing Aminolysis of Epoxides
Used in the efficient catalysis of the aminolysis of 1,2-epoxides to yield β-amino alcohols (Chini et al., 1994).
Friedel-Crafts Alkenylation of Arenes
It catalyzes Friedel-Crafts alkenylation of arenes using alkynes, leading to the formation of 1,1-diarylalkenes (Tsuchimoto et al., 2000).
Safety And Hazards
Trifluoromethyl trifluoromethanesulfonate is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Future Directions
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The past two decades have witnessed a rapid growth in trifluoromethylation methods thanks to the development of new reagents and catalysts . Further landmark achievements are expected in the fields of fluorination and trifluoromethylation as organofluorine compounds are used increasingly in everyday applications .
properties
IUPAC Name |
trifluoromethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFDPPAJXHNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)C(F)(F)F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320072 | |
Record name | Trifluoromethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethyl trifluoromethanesulfonate | |
CAS RN |
3582-05-6 | |
Record name | 3582-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifluoromethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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